molecular formula C27H25NO4 B1341364 Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid CAS No. 1014018-07-5

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Cat. No. B1341364
CAS RN: 1014018-07-5
M. Wt: 427.5 g/mol
InChI Key: OYQJCYXNLDUARS-CYFREDJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-DL-PPC) is a synthetically produced organic compound that is widely used in laboratory experiments for various scientific research applications. It is a versatile molecule that can be used in a variety of chemical reactions, and its mechanism of action is well understood.

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid plays a crucial role in peptide synthesis, especially within the context of incorporating non-proteogenic amino acids and modifying peptide chains for various research applications. For instance, the synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras was facilitated through an Fmoc-strategy, showcasing the compound's utility in generating proline-chimera monomers for peptide synthesis (Maity et al., 2012). Moreover, Fmoc-protected morpholine-3-carboxylic acid, synthesized through a practical route from serine methyl ester, demonstrated compatibility with solid-phase peptide synthesis, indicating the adaptability of Fmoc-amino acids in peptidomimetic chemistry (Sladojevich et al., 2007).

Hydrogelation and Material Science

Fmoc-protected amino acids, including derivatives of phenylalanine, have been shown to efficiently self-assemble into hydrogels, which are of significant interest for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Research has demonstrated that the side chain functionalization of Fmoc-Phe can significantly affect self-assembly and hydrogelation behavior, with studies highlighting the impact of fluorinated derivatives on the formation of robust hydrogel networks (Ryan et al., 2011).

Nonlinear Optical (NLO) Chromophores

The incorporation of Fmoc-protected amino acids into the design of NLO oligomers showcases the compound's application beyond traditional peptide synthesis. An innovative approach involved the synthesis of a protected ω-secondary amino carboxylic acid monomer, which contained an NLO chromophore, demonstrating the versatility of Fmoc-protected amino acids in the field of materials science (Huang et al., 2000).

Supramolecular Chemistry

The study of Fmoc-modified amino acids and short peptides has illuminated their potential in the development of functional materials through self-assembly. Fmoc-modified individual amino acids, di- and tripeptides, as well as tetra- and pentapeptides, have been explored for their self-organizing properties, contributing to advancements in cell cultivation, bio-templating, and therapeutic applications (Tao et al., 2016).

Antibacterial Composite Materials

Recent advancements have leveraged the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated building blocks. The integration of these nanoassemblies within resin-based composites has shown promise in inhibiting bacterial growth without compromising the materials' mechanical and optical properties, highlighting the potential for enhanced biomedical materials (Schnaider et al., 2019).

Safety and Hazards

For safety information and potential hazards associated with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQJCYXNLDUARS-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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